Cas no 25915-57-5 (Sucrose dilaurate)

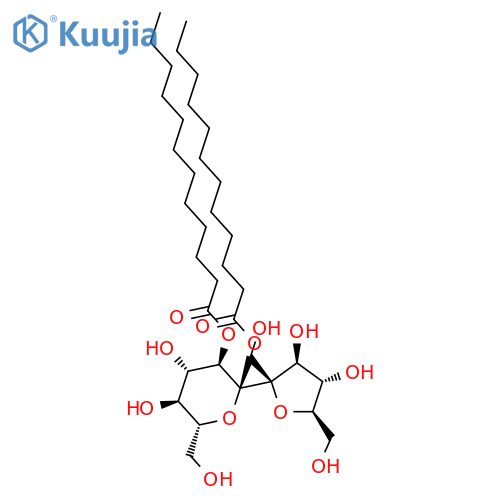

Sucrose dilaurate structure

商品名:Sucrose dilaurate

CAS番号:25915-57-5

MF:C36H66O13

メガワット:706.90144

CID:270935

Sucrose dilaurate 化学的及び物理的性質

名前と識別子

-

- Sucrose dilaurate

- [(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate

- 2,5-anhydro-6,7-di-O-dodecanoyl-5-(hydroxymethyl)-alpha-D-gluco-D-manno-undec-6-ulopyranose

-

- インチ: InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(40)46-34-32(44)30(42)26(23-37)48-36(34,35(25-39)33(45)31(43)27(24-38)47-35)49-29(41)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-34,37-39,42-45H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33+,34-,35+,36+/m1/s1

- InChIKey: BMHNFXNMWLKAIM-VDZNHIKYSA-N

- ほほえんだ: CCCCCCCCCCCC(O[C@@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@]1([C@]1(O[C@H](CO)[C@@H](O)[C@@H]1O)CO)OC(CCCCCCCCCCC)=O)=O

Sucrose dilaurate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00CEAD-100g |

sucrose dilaurate |

25915-57-5 | 99% | 100g |

$47.00 | 2025-02-12 |

Sucrose dilaurate 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

25915-57-5 (Sucrose dilaurate) 関連製品

- 28636-21-7(Monensin Methyl Ester)

- 56822-34-5(1,3,4,6-Tetra-O-acetyl-2-(α-L-fucopyranosyl)-α-D-galactopyranose)

- 37318-31-3(α-D-Glucopyranoside-β-D-fructofuranosyl Octadecanoate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬